
2,2-dibutylpropanedioic Acid
Overview
Description
2,2-Dibutylpropanedioic Acid is an organic compound with the molecular formula C11H20O4 It is a derivative of propanedioic acid, where two butyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibutylpropanedioic Acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The reaction typically involves the use of butyl halides in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the butyl groups replace the hydrogen atoms on the central carbon of the malonic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutylpropanedioic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or functional group-substituted derivatives.
Scientific Research Applications
2,2-Dibutylpropanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibutylpropanedioic Acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The presence of butyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanedioic Acid: Similar structure but with methyl groups instead of butyl groups.
2,2-Diethylpropanedioic Acid: Contains ethyl groups instead of butyl groups.
2,2-Dipropylpropanedioic Acid: Contains propyl groups instead of butyl groups.
Uniqueness
2,2-Dibutylpropanedioic Acid is unique due to the presence of butyl groups, which can impart different physical and chemical properties compared to its methyl, ethyl, or propyl analogs
Properties
IUPAC Name |
2,2-dibutylpropanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-5-7-11(9(12)13,10(14)15)8-6-4-2/h3-8H2,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHVDQBQZVSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395118 | |
Record name | 2,2-dibutylpropanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2283-16-1 | |
Record name | 2,2-dibutylpropanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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